molecular formula C15H21NO B5737582 1-(2,5-dimethylbenzoyl)azepane

1-(2,5-dimethylbenzoyl)azepane

Cat. No.: B5737582
M. Wt: 231.33 g/mol
InChI Key: FFHWCCSZTUWFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-dimethylbenzoyl)azepane is a heterocyclic compound that has been extensively studied for its potential applications in various fields of scientific research. The compound is also known as DMA and belongs to the class of azepanes. DMA has a unique molecular structure that makes it an interesting compound for research purposes.

Mechanism of Action

The mechanism of action of DMA is not fully understood. However, it is believed that DMA acts as a photosensitizer by absorbing light energy and transferring it to oxygen molecules, leading to the generation of reactive oxygen species (ROS). The ROS generated by DMA can cause damage to cancer cells, leading to their destruction. DMA has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase activity is believed to be responsible for the potential use of DMA in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
DMA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMA can induce apoptosis, or programmed cell death, in cancer cells. DMA has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In vivo studies have shown that DMA can reduce the size of tumors in mice. DMA has also been shown to have neuroprotective effects by preventing the death of neurons in the brain. DMA has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

DMA has several advantages for use in lab experiments. It is a cost-effective compound that can be easily synthesized in high yield. DMA has also been extensively studied, and its properties are well understood. However, DMA has some limitations for use in lab experiments. It is a relatively toxic compound and requires careful handling. DMA is also sensitive to light and air, which can lead to its degradation.

Future Directions

There are several future directions for research on DMA. One potential direction is to explore its potential as a photosensitizer for use in photodynamic therapy for cancer treatment. Another potential direction is to investigate its potential use as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Further studies are also needed to understand the mechanism of action of DMA and its biochemical and physiological effects. Additionally, the synthesis of DMA derivatives with improved properties may lead to the development of new drugs and materials.
Conclusion:
In conclusion, DMA is a heterocyclic compound that has been extensively studied for its potential applications in various fields of scientific research. DMA has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. DMA has also been used as a monomer for the synthesis of polymers with unique properties. However, further research is needed to fully understand the mechanism of action of DMA and its potential applications.

Synthesis Methods

The synthesis of DMA involves the reaction of 2,5-dimethylbenzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces DMA as a white crystalline solid. The yield of DMA from this reaction is typically high, making it a cost-effective method for its synthesis.

Scientific Research Applications

DMA has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, DMA has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. DMA has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In material science, DMA has been used as a monomer for the synthesis of polymers with unique properties. In organic chemistry, DMA has been used as a reagent for the synthesis of various compounds.

Properties

IUPAC Name

azepan-1-yl-(2,5-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-12-7-8-13(2)14(11-12)15(17)16-9-5-3-4-6-10-16/h7-8,11H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHWCCSZTUWFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.